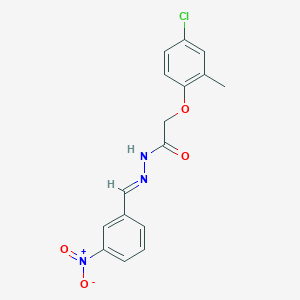

![molecular formula C18H27N3 B256769 N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

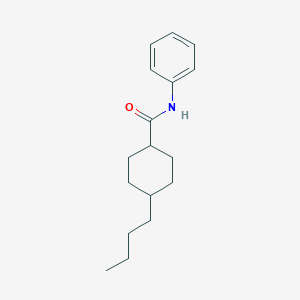

N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine, commonly known as Q-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Q-amine is a tertiary amine that possesses a quinoline moiety, which makes it a useful tool for studying the structure-activity relationships of various biological processes.

Wirkmechanismus

Q-amine acts as a cholinergic agonist, which means that it activates the cholinergic receptors in the nervous system. This activation leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction, memory, and attention. Q-amine also acts as a weak inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function and memory.

Biochemical and Physiological Effects:

Q-amine has been shown to have various biochemical and physiological effects on the body. It has been shown to enhance cognitive function and memory, improve attention and focus, and increase the levels of acetylcholine in the brain. Q-amine has also been shown to have antioxidant properties, which can protect the body from oxidative stress and damage. Additionally, Q-amine has been shown to have anti-inflammatory properties, which can reduce inflammation and pain in the body.

Vorteile Und Einschränkungen Für Laborexperimente

Q-amine has several advantages for lab experiments, including its high purity and reliability as a source for scientific research. Its cholinergic agonist properties make it a useful tool for studying the effects of acetylcholine on various biological processes. However, Q-amine also has some limitations for lab experiments, including its high cost and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for Q-amine research, including its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Q-amine has also been shown to have potential as a therapeutic agent for depression and anxiety disorders. Additionally, Q-amine could be used to develop new drugs that target specific biological processes, such as the cholinergic system. Further research is needed to fully understand the potential applications and limitations of Q-amine in various fields.

Synthesemethoden

Q-amine can be synthesized using a multistep process that involves the reaction of 2,6-dimethylquinoline with diethylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with propylene oxide to form Q-amine. This synthesis method has been optimized to produce high yields of Q-amine with excellent purity, making it a reliable source for scientific research.

Wissenschaftliche Forschungsanwendungen

Q-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Q-amine has been used as a tool for designing and synthesizing novel drugs that target specific biological processes. In biochemistry, Q-amine has been used to study the structure-activity relationships of various enzymes and proteins. In pharmacology, Q-amine has been used to investigate the effects of different drugs on biological systems.

Eigenschaften

Produktname |

N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine |

|---|---|

Molekularformel |

C18H27N3 |

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

N-(2,6-dimethylquinolin-4-yl)-N//',N//'-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C18H27N3/c1-5-21(6-2)11-7-10-19-18-13-15(4)20-17-9-8-14(3)12-16(17)18/h8-9,12-13H,5-7,10-11H2,1-4H3,(H,19,20) |

InChI-Schlüssel |

IMENHPVQSAUKGZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=CC(=NC2=C1C=C(C=C2)C)C |

Kanonische SMILES |

CCN(CC)CCCNC1=C2C=C(C=CC2=NC(=C1)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)

![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)

![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)

![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)

![3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)

![1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one](/img/structure/B256720.png)